Dicyanodiamidine sulfate
Overview
Description
Synthesis Analysis
The first paper describes the synthesis of steroid sulfates using a DCC-mediated sulfation method. This method is particularly suitable for synthesizing 35-labeled steroid sulfates due to the availability and cost-effectiveness of 35SO4=. The reaction conditions allow for the sulfation of alkyl hydroxyl groups while leaving phenolic hydroxyl groups unaffected unless concentrated reaction conditions are employed. The synthesis yields are influenced by the steric hindrance of the hydroxyl group being sulfated, with more hindered groups yielding lower amounts of the sulfate ester .
The second paper discusses the stepwise sulfation of flavonoids at positions 3, 7, and 4' using DCC and tetrabutylammonium hydrogen sulfate. The sulfation sequence follows the order of 7 > 4' > 3, and the method has been used to synthesize mono-, di-, and trisulfated esters of flavones and flavonols. The structures of these sulfated products were confirmed using spectroscopic methods .
Molecular Structure Analysis
While the molecular structure of dicyanodiamidine sulfate is not provided in the papers, the structure of the synthesized sulfated esters can be inferred from the reaction sites. For steroid sulfates, the sulfation occurs at the alkyl hydroxyl groups without altering the position of double bonds or causing sulfonation of aromatic rings . For flavonoid sulfates, sulfation occurs mainly at positions 7, 4', and 3 of the flavonoid skeleton .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of sulfated esters are characterized by the use of DCC as a coupling agent to facilitate the transfer of the sulfate group to the hydroxyl groups of the substrates. The reaction conditions are tailored to selectively sulfate specific hydroxyl groups, with the possibility of achieving selective mono-, di-, or trisulfation based on the reaction conditions and the structure of the substrate .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized sulfated esters are not explicitly detailed in the provided papers. However, the synthesis methods suggest that these properties can be influenced by the degree and position of sulfation, which can affect the solubility, reactivity, and potential biological activity of the sulfated compounds. The sulfated esters of steroids and flavonoids are likely to have altered physical and chemical properties compared to their non-sulfated counterparts due to the introduction of sulfate groups .
Scientific Research Applications
Influence on Cereal Crops
- Dicyanodiamidine sulfate (DDS) was studied for its influence on the quality of various cereal crops such as sorghum, wheat, rye, barley, and fescue. Pot experiments compared DDS with ammonium sulfate and their mixtures, revealing significant effects based on soil characteristics (Almeida, Oliveira, & Faria, 1976).
Hepatotoxicity Studies
- Research on hepatotoxicity included the study of cylindrospermopsin (CY), a sulfate ester, and its synthetic analogues. The study explored the impact of these substances on protein synthesis inhibition and cell glutathione levels in hepatocytes, providing insights into the role of sulfate groups in toxicity (Runnegar et al., 2002).
Synthesis and Antiviral Activity
- A study on the synthesis of curdlan sulfates, including research into their inhibitory effects against AIDS viruses HIV-1 and HIV-2, is notable. This research provided valuable insights into potential anti-AIDS compounds with different blocking mechanisms (Yoshida et al., 1995).
Preclinical Pharmacology
- Another important application area is the development of novel inhibitors, like DI-87, in preclinical pharmacology. This particular study focused on deoxycytidine kinase inhibitors in anticancer therapy, highlighting the potential for DDS analogues in drug development (Poddar et al., 2019).
properties
IUPAC Name |
diaminomethylideneurea;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H6N4O.H2O4S/c2*3-1(4)6-2(5)7;1-5(2,3)4/h2*(H6,3,4,5,6,7);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IATXFPUBPMZBPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC(=O)N)(N)N.C(=NC(=O)N)(N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14N8O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
141-83-3 (Parent) | |
Record name | Dicyanodiamidine sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60883452 | |
Record name | Urea, N-(aminoiminomethyl)-, sulfate (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White needles; [Alfa Aesar MSDS] | |
Record name | Dicyanodiamidine sulfate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13781 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Dicyanodiamidine sulfate | |
CAS RN |
591-01-5 | |
Record name | Dicyanodiamidine sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea, N-(aminoiminomethyl)-, sulfate (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Urea, N-(aminoiminomethyl)-, sulfate (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(amidinourea) sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.817 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DICYANODIAMIDINE SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70L1D9AO0D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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